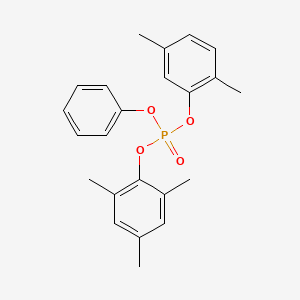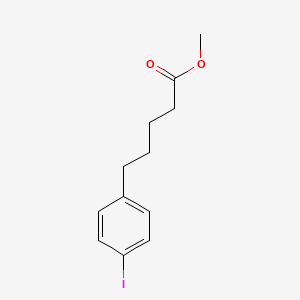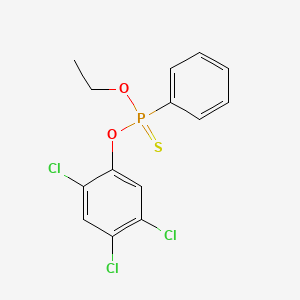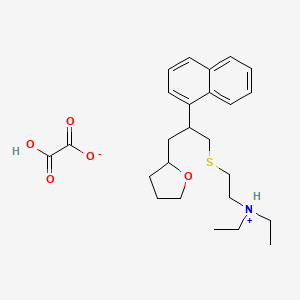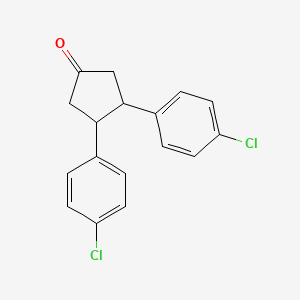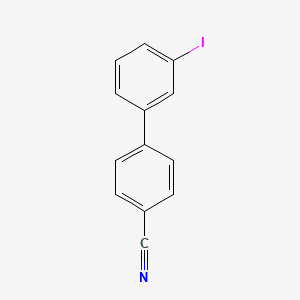
3'-Iodobiphenyl-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Iodobiphenyl-4-carbonitrile is an organic compound with the molecular formula C13H8IN It is a derivative of biphenyl, where an iodine atom is substituted at the 3’ position and a cyano group at the 4 position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Iodobiphenyl-4-carbonitrile typically involves the iodination of biphenyl derivatives followed by the introduction of a cyano group. One common method is the Sandmeyer reaction, where an aryl diazonium salt is treated with potassium iodide to introduce the iodine atom. The cyano group can be introduced using a nucleophilic substitution reaction with a suitable cyanide source.
Industrial Production Methods: Industrial production methods for 3’-Iodobiphenyl-4-carbonitrile often involve large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Iodobiphenyl-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 3’-Hydroxybiphenyl-4-carbonitrile or 3’-Aminobiphenyl-4-carbonitrile.
Oxidation: 3’-Iodobiphenyl-4-carboxylic acid.
Reduction: 3’-Iodobiphenyl-4-amine.
Applications De Recherche Scientifique
3’-Iodobiphenyl-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3’-Iodobiphenyl-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, its cyano group can act as a ligand for metal ions, influencing various biochemical pathways. The iodine atom can also participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
3-Iodobiphenyl: Lacks the cyano group, making it less versatile in certain chemical reactions.
4-Cyanobiphenyl:
3’-Bromobiphenyl-4-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 3’-Iodobiphenyl-4-carbonitrile is unique due to the presence of both iodine and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C13H8IN |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
4-(3-iodophenyl)benzonitrile |
InChI |
InChI=1S/C13H8IN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H |
Clé InChI |
XUYRTNPBNJVKAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



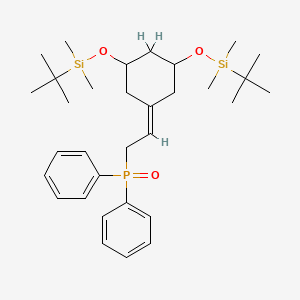

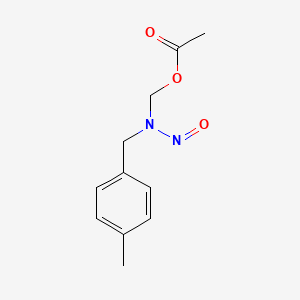
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
